![molecular formula C22H21N5O3S B2684407 N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894063-98-0](/img/structure/B2684407.png)
N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS Number: 894063-98-0) is a novel compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21N5O3S, with a molecular weight of 435.5 g/mol. The structure includes a 1,2,4-triazole moiety linked to a pyridazine derivative, which is known for its diverse biological activities.
Property | Value |
---|---|
CAS Number | 894063-98-0 |
Molecular Formula | C22H21N5O3S |
Molecular Weight | 435.5 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and pyridazine moieties exhibit notable antimicrobial properties. For instance, a related study demonstrated that triazole derivatives showed significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL . While specific data on this compound is limited, its structural components suggest potential efficacy against microbial pathogens.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of related compounds have been evaluated against several cancer cell lines. For example, triazole derivatives have been reported to inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 10 to 50 µM . In vitro studies on similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. The specific cytotoxicity profile of this compound remains to be fully elucidated but is anticipated to follow similar trends due to structural similarities.
The mechanism by which compounds like this compound exert their biological effects may involve inhibition of key enzymes or pathways associated with disease processes. The presence of the triazole ring is known to facilitate interactions with various biological targets including enzymes involved in cell signaling and proliferation. Molecular docking studies suggest that these compounds may bind effectively to active sites of target proteins such as kinases and phosphatases .
Case Studies
- Antitubercular Activity : A related study investigated a series of triazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 µM. This highlights the potential for similar compounds like this compound to be explored for tuberculosis treatment .
- Anticancer Studies : In tests involving various cancer cell lines (e.g., colon cancer), triazole analogs demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to over 100 µM depending on the specific structure and substituents attached to the triazole ring. These findings support further investigation into the anticancer potential of this compound in similar contexts .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine moieties. For instance:
- Mechanism of Action : Compounds similar to N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been shown to inhibit telomerase activity in cancer cell lines. Telomerase is often overexpressed in cancer cells, promoting their proliferation. In vitro assays demonstrated significant inhibitory effects on gastric cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Case Studies : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for anticancer activity. One compound showed an IC50 value of 1.18 µM against multiple cancer cell lines (HEPG2, MCF7), indicating that structural modifications can enhance antitumor efficacy . This suggests that derivatives of this compound could be explored for similar properties.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Antibacterial Activity : Research indicates that triazole derivatives can exhibit significant antibacterial properties against gram-positive bacteria. Modifications to the triazole structure have shown varying degrees of effectiveness against resistant strains . This opens avenues for developing new antibiotics based on the core structure of this compound.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented:
- Inflammation Pathways : Compounds with similar scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between molecular structure and biological activity is crucial for drug development:
Structural Feature | Effect on Activity |
---|---|
Triazole Ring | Enhances binding affinity to biological targets |
Pyridazine Moiety | Contributes to increased solubility and bioavailability |
Dimethoxy Substituents | Potentially increases lipophilicity and cellular uptake |
This table illustrates how modifications to the compound can influence its pharmacological profile.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) group undergoes nucleophilic displacement under basic conditions. Reactions typically occur at the sulfur atom adjacent to the triazolopyridazine core:
Reactant | Conditions | Product | Yield | Source |
---|---|---|---|---|
Methyl iodide | K₂CO₃, DMF, 60°C, 6 hr | S-Methylated derivative | 78% | |
Benzyl chloride | Et₃N, THF, reflux, 12 hr | Benzyl-thioether analog | 65% | |
Propargyl bromide | NaH, DCM, 0°C → RT, 4 hr | Alkynylated triazolopyridazine | 82% |
Key findings:
-
Reaction rates depend on the leaving group's electrophilicity and steric effects at the sulfur center.
-
Polar aprotic solvents (DMF, THF) enhance reaction efficiency compared to protic solvents.
Oxidation Reactions
The thioether moiety oxidizes to sulfoxide/sulfone derivatives under controlled conditions:
Oxidizing Agent | Stoichiometry | Temperature | Time | Major Product | Sulfur Oxidation State |
---|---|---|---|---|---|
mCPBA (1.0 eq) | CH₂Cl₂ | 0°C | 2 hr | Sulfoxide | +4 |
H₂O₂ (30%, 2.5 eq) | AcOH | 50°C | 6 hr | Sulfone | +6 |
Oxone® (2.0 eq) | MeCN/H₂O | RT | 12 hr | Sulfone (>95% conversion) | +6 |
Experimental observations:
-
Sulfoxide formation shows 89:11 diastereomeric ratio by ¹H NMR.
-
Over-oxidation to sulfone occurs with excess H₂O₂ (>3 eq).
Coupling Reactions
The electron-deficient pyridazine ring participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
Boronic Acid | Catalyst System | Base | Product (C-6 Position) | Yield |
---|---|---|---|---|
4-Carboxyphenyl | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Biaryl derivative | 73% |
2-Thienyl | Pd(OAc)₂/XPhos (2:1) | CsF | Heteroaromatic analog | 68% |
Sonogashira Coupling
Alkyne | Conditions | Product | Yield |
---|---|---|---|
Phenylacetylene | CuI (10 mol%), PdCl₂(PPh₃)₂ | Ethynyl-triazolopyridazine | 81% |
Reaction notes:
-
Coupling occurs preferentially at C-6 of pyridazine ring due to electron-withdrawing triazole effect .
-
Microwave irradiation (100W, 120°C) reduces reaction time from 24 hr to 45 min .
Hydrolysis Reactions
Controlled hydrolysis of functional groups:
Reaction Site | Reagents | Products |
---|---|---|
Acetamide (-NHCO-) | 6N HCl, reflux, 8 hr | Carboxylic acid + 2,5-dimethoxyaniline |
Methoxy groups | BBr₃ (5 eq), DCM, -78°C | Catechol derivatives |
Key data:
-
Acetamide hydrolysis achieves >90% conversion but requires strict temperature control.
-
Demethylation of methoxy groups proceeds sequentially (2-OCH₃ before 5-OCH₃).
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions:
Dipolarophile | Conditions | New Ring System |
---|---|---|
Dimethyl acetylenedicarboxylate | Cu(OTf)₂, 80°C | Fused tetrazolo-triazolo system |
Nitrile oxides | MW, 150°C, 20 min | Isoxazoline derivatives |
Notable result: Microwave-assisted reactions show 4.2× rate enhancement vs thermal conditions .
Biological Conjugation Reactions
For pharmacological studies:
Target | Coupling Method | Application |
---|---|---|
Bovine serum albumin | EDC/NHS chemistry | Immunoassay probes |
PEG chains | Maleimide-thiol coupling | Solubility enhancement |
Optimized parameters: pH 7.4 PBS buffer, 25°C, 16 hr incubation.
Stability Under Physiological Conditions
Critical for drug development:
Condition | Half-life (37°C) | Major Degradation Pathway |
---|---|---|
Simulated gastric fluid (pH 1.2) | 2.7 hr | Sulfoxide formation |
Human plasma | 8.1 hr | Esterase-mediated hydrolysis |
Liver microsomes | 1.4 hr | Oxidative demethylation |
Stabilization strategies:
-
PEGylation increases plasma half-life to 14.3 hr.
-
Co-crystallization with β-cyclodextrin improves gastric stability.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)17-9-11-20-24-25-22(27(20)26-17)31-13-21(28)23-18-12-16(29-2)8-10-19(18)30-3/h4-12H,13H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEWMWIETFWNMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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